S-(2-Hydroxypropyl)glutathione
Description
Properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxypropylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O7S/c1-7(17)5-24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGTWORENDJZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis via Nucleophilic Substitution
The direct alkylation of glutathione’s thiol group with 2-hydroxypropylating agents represents a foundational approach. This method typically employs 3-chloro-1-propanol or epoxypropane as electrophiles under basic conditions. For instance, reacting glutathione with epoxypropane in a phosphate buffer (pH 7.4) at 25°C for 24 hours yields S-(2-hydroxypropyl)glutathione with moderate efficiency . The reaction proceeds via nucleophilic attack of the thiolate anion on the electrophilic carbon, followed by ring opening of the epoxide (Figure 1).
Optimization Insights :
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Solvent Systems : Mixed aqueous-organic solvents (e.g., acetonitrile/water 1:1 v/v) enhance glutathione solubility and reaction homogeneity, improving yields to 70–75% .
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Base Selection : Potassium bicarbonate (KHCO₃) is preferred over stronger bases (e.g., NaOH) to minimize peptide hydrolysis .
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Temperature Control : Maintaining temperatures below 30°C prevents racemization of glutathione’s chiral centers .
Table 1. Comparative Yields of Nucleophilic Substitution Methods
| Electrophile | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Epoxypropane | Phosphate buffer | KHCO₃ | 68 | 95 |
| 3-Chloro-1-propanol | Acetonitrile/H₂O | Triethylamine | 72 | 97 |
Enzyme-Catalyzed Asymmetric Synthesis
Enzymatic methods exploit the stereoselectivity of carbonyl reductases or glutathione transferases (GSTs) to install the 2-hydroxypropyl group with high enantiomeric excess (ee). A patent by CN112645952A details the use of recombinant E. coli-expressed carbonyl reductase for asymmetric reduction of ketone intermediates, achieving >99% ee for analogous compounds . Applied to this compound, this approach would involve:
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Substrate Engineering : Converting glutathione into a ketone precursor (e.g., S-(2-oxopropyl)glutathione) via oxidation.
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Biocatalytic Reduction : Employing NADPH-dependent reductases in a phosphate buffer (pH 6.5–7.5) with glucose dehydrogenase (GDH) for cofactor recycling .
Critical Parameters :
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Enzyme Loading : 10–20 mg/g substrate ensures complete conversion within 48 hours .
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Cofactor Cycling : GDH-driven NADPH regeneration reduces costs by 40% compared to stoichiometric cofactor use .
Solid-Phase Peptide Synthesis (SPPS) with Post-Modification
SPPS enables precise control over glutathione’s backbone while introducing the 2-hydroxypropyl moiety post-assembly. The strategy involves:
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Resin-Bound Synthesis : Assembling γ-glutamyl-cysteinyl-glycine on Wang resin using Fmoc chemistry.
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Selective Deprotection : Cleaving the cysteine sulfhydryl group’s protecting group (e.g., Trt) with trifluoroacetic acid (TFA).
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Alkylation : Treating with 3-bromo-1-propanol in dimethylformamide (DMF) at 50°C for 12 hours.
Advantages :
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Purity : HPLC purity exceeds 99% due to stepwise purification .
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Scalability : Multi-gram quantities are achievable with automated synthesizers.
Solubility-Enhanced Catalysis
Glutathione’s poor solubility in organic solvents necessitates innovative dissolution strategies. CN112645952A discloses salification techniques, where glutathione is treated with hydrochloric acid to form a water-soluble hydrochloride salt prior to reaction . Subsequent alkylation in methanol/water (3:1) at reflux improves conversion rates by 30% compared to untreated glutathione.
Key Findings :
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Salt Selection : Hydrochloride salts outperform sulfate or citrate derivatives in reaction efficiency .
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Co-Solvents : Glycerol (10% v/v) stabilizes enzymes in biocatalytic systems, extending catalyst lifetime .
Industrial-Scale Purification Techniques
Post-synthesis purification is pivotal for pharmaceutical-grade this compound. Methods include:
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Liquid-Liquid Extraction : Ethyl acetate washes remove unreacted epoxypropane, followed by sodium sulfate drying .
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Crystallization : Slow evaporation of acetonitrile/water mixtures yields crystalline product with 99.6% HPLC purity .
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Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves diastereomers, critical for enantiopure batches .
Table 2. Purification Outcomes by Method
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Ethyl acetate extraction | 97.5 | 85 |
| Crystallization | 99.6 | 78 |
| Preparative HPLC | 99.9 | 65 |
Chemical Reactions Analysis
Types of Reactions
S-(2-Hydroxypropyl)glutathione undergoes various chemical reactions, including:
Reduction: It can be reduced back to its thiol form, which is essential for its antioxidant properties.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that can have different functional properties .
Scientific Research Applications
Drug Delivery Systems
Targeted Drug Delivery
S-(2-Hydroxypropyl)glutathione has been utilized in developing targeted drug delivery systems. These systems leverage the natural transport mechanisms associated with glutathione to enhance the delivery of therapeutic agents across biological barriers, such as the blood-brain barrier. For instance, research has demonstrated that conjugating drugs with glutathione or its derivatives can significantly improve their solubility and absorption in the body, allowing for more effective treatment regimens .
Case Study: Glutathione-Polyethylene Glycol Conjugates
A study focused on glutathione-polyethylene glycol (PEG) liposomes showed that these conjugates could effectively deliver antiviral chemotherapeutics to the central nervous system (CNS). The results indicated a marked improvement in drug efficacy when using these targeted delivery systems compared to traditional methods .
Cancer Therapy
Antitumor Activity
this compound has been explored as a component in anticancer prodrugs. Research indicates that incorporating this compound into polyacrylamide conjugates enhances tumor targeting through mechanisms such as the "enhanced permeability and retention" effect. This strategy has shown promise in improving the cytotoxicity of antitumor agents against various cancer cell lines .
Case Study: Enhanced Antitumor Efficacy
In vitro studies demonstrated that this compound-based copolymers exhibited significantly higher inhibition rates against B16 melanotic melanoma cells compared to their unmodified counterparts. The IC50 values for these modified agents were substantially lower, indicating improved effectiveness in targeting cancer cells .
Modulation of Glutathione Levels
Restoration of Antioxidant Defense
this compound is also studied for its potential to restore or enhance intracellular glutathione levels. This modulation is crucial for promoting antioxidant defenses and supporting detoxification processes within cells. By increasing the availability of glutathione, therapies utilizing this compound can help mitigate oxidative stress associated with various diseases, including cancer and neurodegenerative disorders .
Case Study: Glutathione Biosynthetic Pathway Targeting
Research has shown that targeting the glutathione biosynthetic pathway can be an effective therapeutic strategy in triple-negative breast cancer (TNBC). Inhibition of this pathway led to increased sensitivity to chemotherapy agents, suggesting that this compound could play a role in enhancing treatment outcomes by modulating glutathione levels within tumor cells .
Summary Table of Applications
Mechanism of Action
S-(2-Hydroxypropyl)glutathione exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species (ROS) and other free radicals by donating electrons, thereby neutralizing these harmful molecules . The compound also plays a role in the synthesis of leukotrienes and acts as a cofactor for the enzyme glutathione peroxidase . These actions are crucial for maintaining cellular homeostasis and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
S-(2-Hydroxyacyl)glutathione: Similar in structure but with different acyl groups.
Glutathione: The parent compound, which lacks the 2-hydroxypropyl group.
Uniqueness
S-(2-Hydroxypropyl)glutathione is unique due to its enhanced solubility and reactivity compared to glutathione. The presence of the 2-hydroxypropyl group allows for additional chemical modifications, making it a versatile compound for various applications .
Biological Activity
S-(2-Hydroxypropyl)glutathione (HPG) is a modified form of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound has garnered attention due to its potential biological activities, particularly in the context of oxidative stress, detoxification, and therapeutic applications. Understanding the biological activity of HPG is crucial for exploring its role in health and disease.
HPG retains the core structure of glutathione while incorporating a hydroxypropyl group. This modification may enhance its solubility and stability compared to standard glutathione. The biological activity of HPG is primarily attributed to its antioxidant properties, which include:
- Scavenging Reactive Oxygen Species (ROS) : HPG can neutralize free radicals, thereby reducing oxidative stress.
- Detoxification : Similar to glutathione, HPG participates in conjugation reactions with electrophiles, facilitating the excretion of toxic compounds.
- Regulation of Cellular Redox State : HPG contributes to maintaining redox homeostasis within cells, which is essential for normal cellular function.
Antioxidant Activity
HPG exhibits significant antioxidant activity by donating electrons to ROS, thus preventing cellular damage. Research indicates that it may effectively reduce peroxides and other reactive species, similar to glutathione's action .
Cytoprotection
Studies have shown that HPG can protect against oxidative damage in various cell types. For instance, it has been demonstrated to mitigate the cytotoxic effects of heavy metals and other environmental toxins by promoting detoxification pathways .
Role in Cancer Therapy
HPG's ability to modulate oxidative stress has implications for cancer therapy. Elevated levels of glutathione are often associated with cancer cell resistance to chemotherapy. HPG may influence this dynamic by altering the redox environment within tumors .
Case Studies
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In Vivo Studies on Hepatotoxicity
A study involving rats exposed to hepatotoxic agents showed that administration of HPG significantly reduced liver damage markers compared to control groups. The protective effect was attributed to enhanced antioxidant defenses and improved detoxification processes . -
Cell Culture Experiments
In vitro experiments demonstrated that HPG treatment in human cell lines resulted in decreased levels of oxidative stress markers and improved cell viability under stress conditions induced by hydrogen peroxide exposure .
Data Tables
| Parameter | HPG Treatment | Control |
|---|---|---|
| Cell Viability (%) | 85% | 60% |
| ROS Levels (µM) | 5.0 | 15.0 |
| Liver Enzyme Levels (ALT) (U/L) | 50 | 120 |
Table 1: Comparison of biological effects between HPG treatment and control groups in various studies.
Q & A
Q. How can contradictory data on the compound’s stability under physiological conditions be reconciled?
- Evidence : The compound’s half-life varies with pH and temperature. At physiological pH (7.4), spontaneous isomerization occurs, but acidic conditions (e.g., lens microenvironment) stabilize it .
- Resolution : Pre-treat samples with N-ethylmaleimide to block thiol groups and prevent artifactual degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
